

# Application Note: Quantification of Antiarol Rutinoside using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Antiarol rutinoside	
Cat. No.:	B15591381	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### 1. Introduction

Antiarol rutinoside is a flavonoid glycoside that, like other related compounds, is of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, formulated products, and biological samples, is crucial for quality control, pharmacokinetic studies, and efficacy assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely used technique for the analysis of flavonoids.[1][2] This application note provides a comprehensive protocol for the quantification of Antiarol rutinoside using a Reverse-Phase HPLC (RP-HPLC) method, complete with detailed experimental procedures and method validation guidelines.

## 2. Principle

The method employs RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.[1] Separation is achieved based on the differential partitioning of **Antiarol rutinoside** between the two phases. A gradient elution using an acidified water and acetonitrile mobile phase allows for the effective separation of the analyte from other components in the sample matrix.[3][4] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations.



#### 3. Instrumentation and Materials

- Instrumentation:
  - HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[1][5]
  - Chromatographic data station (e.g., Empower, Chromeleon).
- Chemicals and Reagents:
  - Antiarol rutinoside reference standard (purity ≥98%).
  - Acetonitrile (HPLC grade).[5]
  - Methanol (HPLC grade).
  - Formic acid (LC-MS grade or equivalent).
  - Deionized or Milli-Q water.[5]
- · Chromatographic Column:
  - C18 column (e.g., 150 mm x 4.6 mm, 3-5 μm particle size).[1][4]

# **Experimental Protocols**

- 4. Preparation of Solutions
- Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.22 μm membrane filter and degas before use.[4]
- Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.22 μm membrane filter and degas before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Antiarol rutinoside
  reference standard and dissolve it in a 10 mL volumetric flask with methanol.[6] Sonicate for
  5 minutes to ensure complete dissolution. Store this solution at 4°C, protected from light.



- Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions) to prepare a series of calibration standards.[5] A suggested concentration range is 5, 10, 25, 50, 100, and 250 μg/mL.
- 5. Sample Preparation (General Procedure for Plant Extracts)
- Accurately weigh 1 g of the powdered plant material.
- Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
- Centrifuge the mixture at 3000 g for 10 minutes.[1]
- Collect the supernatant. Repeat the extraction process twice more on the remaining solid residue.
- Pool the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol or the initial mobile phase.
- Filter the final solution through a 0.22 μm syringe filter into an HPLC vial prior to injection.[5]
- 6. HPLC Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required depending on the specific sample matrix and HPLC system.



Parameter	Recommended Condition
Column	C18, 150 mm x 4.6 mm, 5 μm
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution	0-5 min: 10% B5-40 min: 10% to 50% B40-55 min: 50% to 100% B55-60 min: 100% B (Wash)60.1-65 min: 10% B (Re-equilibration)
Flow Rate	1.0 mL/min[3][7]
Injection Volume	10 μL[7][8]
Column Temperature	40 °C[3]
Detection Wavelength	Determined by UV scan of standard (e.g., 254 nm or 360 nm)[3][4]
Run Time	65 minutes

# **Method Validation**

The developed method should be validated according to the International Conference on Harmonization (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[7]

- Specificity: Assessed by analyzing a blank matrix and a spiked matrix to confirm the absence
  of interfering peaks at the retention time of Antiarol rutinoside.
- Linearity: Determined by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]

#### Precision:

- Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. The relative standard deviation (RSD) should be < 2%.[8]</li>
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be < 2%.[3]</li>



- Accuracy: Evaluated through a recovery study by spiking a blank sample matrix with known amounts of **Antiarol rutinoside** at three concentration levels (low, medium, high). The mean recovery should be within 95-105%.[3][8]
- Sensitivity:
  - Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
  - Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1]

# **Data Presentation**

The quantitative results from the method validation should be summarized in clear, concise tables.

Table 1: Linearity and Range Data

Concentration (µg/mL)	Mean Peak Area (n=3)
5	Sample Data
10	Sample Data
25	Sample Data
50	Sample Data
100	Sample Data
250	Sample Data
Regression Equation	y = mx + c

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision Data

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)



| 50 | < 2% | < 2% |

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)	RSD (%) (n=3)
Low	10	Sample Data	95-105%	< 2%
Medium	50	Sample Data	95-105%	< 2%

| High | 100 | Sample Data | 95-105% | < 2% |

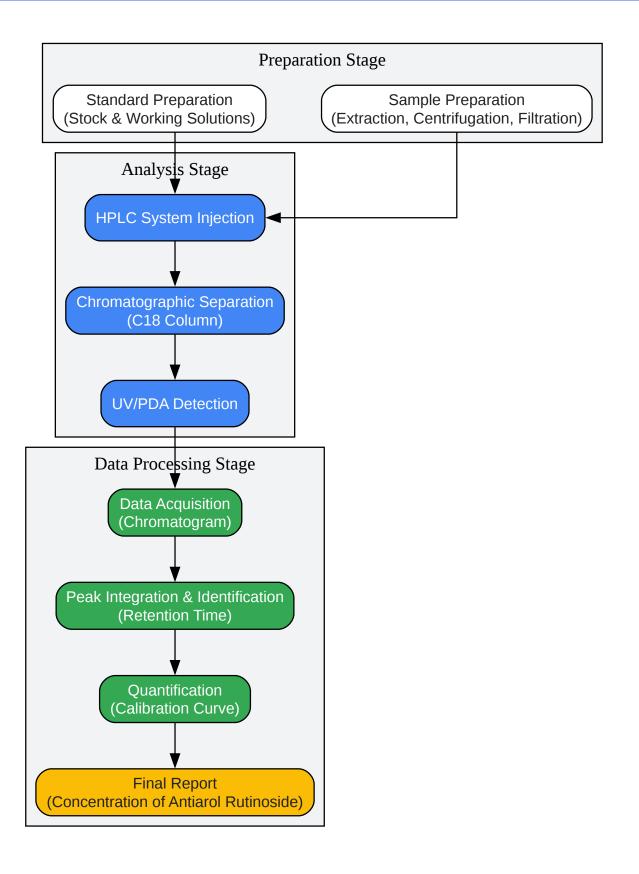
Table 4: Sensitivity Data

Parameter	Value (μg/mL)
Limit of Detection (LOD)	Sample Data (e.g., 0.05 μg/mL)[1]

| Limit of Quantification (LOQ) | Sample Data (e.g., 0.15  $\mu$ g/mL)[1] |

# **Visualizations**

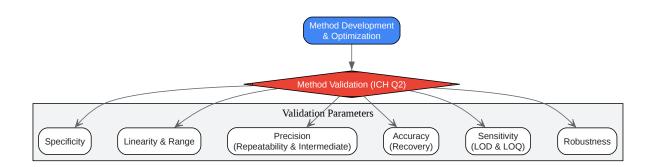




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Caption: Experimental workflow for HPLC quantification.





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Caption: Logical pathway for HPLC method validation.

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